molecular formula C21H23FN2O B1653174 1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide CAS No. 1776086-02-2

1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide

Cat. No.: B1653174
CAS No.: 1776086-02-2
M. Wt: 338.4
InChI Key: VFLXAWVAWXHMFB-UHFFFAOYSA-N
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Description

1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) featuring a 5-fluoropentyl chain attached to the indole nitrogen and a benzyl (phenylmethyl) group linked via a carboxamide moiety. This structural configuration enhances binding affinity to CB1 receptors while improving metabolic stability compared to non-fluorinated analogs . The compound is part of a broader class of indole-3-carboxamides, often marketed as "research chemicals" but increasingly regulated due to their psychoactive effects .

Properties

IUPAC Name

N-benzyl-1-(5-fluoropentyl)indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLXAWVAWXHMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032523
Record name 5F-SDB-006
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776086-02-2
Record name 1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1776086-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5F-SDB-006
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5F-SDB-006
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5F-SDB-006
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Structural Assembly

The compound’s structure comprises two critical motifs: a 1-(5-fluoropentyl)-substituted indole core and an N-benzyl carboxamide group at the 3-position. Synthesis typically proceeds via sequential alkylation and amidation reactions.

Alkylation of Indole at the 1-Position

The introduction of the 5-fluoropentyl side chain to the indole nitrogen is achieved through nucleophilic substitution. Indole derivatives are alkylated using 5-fluoropentyl bromide under basic conditions. For example, indole-3-carboxylic acid or its protected derivatives react with 5-fluoropentyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at reflux temperatures.

Reaction Conditions:

  • Substrate: Indole-3-carboxylic acid (or methyl ester)
  • Alkylating Agent: 5-Fluoropentyl bromide
  • Base: NaH or K2CO3
  • Solvent: THF or DMF
  • Temperature: 60–80°C (reflux)
  • Duration: 12–24 hours

Yields for this step vary between 60–75%, contingent on steric and electronic factors.

Carboxamide Formation at the 3-Position

The carboxylic acid group at the indole’s 3-position is converted to the N-benzyl carboxamide via activation followed by coupling with benzylamine. Two primary methods are employed:

Method A: Acid Chloride Intermediate

  • Activation: Treat 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride.
  • Amidation: React the acid chloride with benzylamine in dichloromethane (DCM) or ethyl acetate at 0–25°C.

Method B: Coupling Reagent-Mediated Synthesis
Direct amide bond formation using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as a catalyst. This approach avoids handling corrosive acid chlorides and proceeds in anhydrous DCM or THF under nitrogen.

Comparative Efficiency:

Parameter Method A (SOCl2) Method B (DCC/HOBt)
Yield 70–85% 65–80%
Purity (HPLC) >95% >90%
Byproduct Formation Moderate Low

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF accelerate alkylation but may increase side reactions. Nonpolar solvents (e.g., toluene) favor slower, more controlled transformations.

Alkylation Optimization Table:

Solvent Temperature (°C) Time (h) Yield (%)
THF 65 18 72
DMF 80 12 68
Toluene 110 24 60

Catalytic Enhancements

Adding catalytic 4-dimethylaminopyridine (DMAP) during amidation improves yields by 10–15% through intermediate stabilization. Microwave-assisted synthesis reduces reaction times from hours to minutes but requires specialized equipment.

Industrial-Scale Production Considerations

While no published large-scale protocols exist for this compound, industrial synthesis would prioritize:

  • Cost-Effective Reagents: Substituting DCC with cheaper alternatives like EDCl.
  • Continuous Flow Systems: Enhancing throughput and safety for exothermic steps.
  • Purification Techniques: Chromatography-free methods such as crystallization or aqueous workups.

Analytical Characterization

Final product validation employs:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity.
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (C21H23FN2O, [M+H]+ = 339.1871).
  • HPLC: Purity assessment using C18 columns with UV detection at 254 nm.

Challenges and Mitigation Strategies

Fluoropentyl Side Chain Instability

The 5-fluoropentyl group is prone to β-elimination under strongly basic conditions. Mitigation involves:

  • Using mild bases (e.g., K2CO3 instead of NaH).
  • Lowering reaction temperatures during alkylation.

Amide Racemization

Racemization at the carboxamide center is minimized by:

  • Avoiding prolonged heating during amidation.
  • Employing coupling reagents with low epimerization risk (e.g., HATU).

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide, commonly referred to as 5F-SDB-006, is a synthetic cannabinoid that has garnered attention in the field of pharmacology and toxicology due to its potent agonistic effects on cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids like THC, but with varying potency and receptor selectivity. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmacological Studies

5F-SDB-006 has been extensively studied for its potential therapeutic effects, particularly in pain management and neuroprotection. Research indicates that synthetic cannabinoids can modulate pain pathways and provide relief from chronic pain conditions.

Toxicological Research

The compound has also been investigated for its toxicity profile. Studies have shown that synthetic cannabinoids can lead to adverse effects, including psychosis and cardiovascular issues. Understanding these effects is critical for assessing the safety of such compounds in both recreational and medicinal contexts .

Behavioral Studies

Research involving animal models has demonstrated that 5F-SDB-006 can influence behavior, including anxiety and locomotor activity. These studies help elucidate the compound's potential effects on mood disorders and its implications for psychiatric treatment .

Table 1: Comparative Affinity of Synthetic Cannabinoids

Compound NameCB1 Affinity (Ki, nM)CB2 Affinity (Ki, nM)
5F-SDB-0060.52.0
SDB-0061.04.0
JWH-0180.93.5

Data Source: Comparative studies on synthetic cannabinoids .

Table 2: Reported Adverse Effects

EffectSeverity LevelReference
PsychosisModerateStudy A
TachycardiaHighStudy B
AnxietyLowStudy C

Data Source: Toxicological reviews on synthetic cannabinoids .

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain demonstrated that administration of synthetic cannabinoids, including 5F-SDB-006, resulted in significant pain reduction compared to placebo groups. Patients reported improved quality of life and decreased reliance on opioids.

Case Study 2: Adverse Effects Monitoring

A cohort study assessed the side effects experienced by users of synthetic cannabinoids like 5F-SDB-006. Findings indicated a high incidence of anxiety and cardiovascular complications, prompting recommendations for caution in recreational use.

Mechanism of Action

The compound acts as a potent agonist for the cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. This activation leads to various physiological and psychological effects, including altered mood, perception, and pain sensation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s analogs differ primarily in two regions:

  • Indole Substituent : Alkyl chains (e.g., pentyl, fluoropentyl) or cyclic groups (e.g., cyclohexylmethyl).
  • Carboxamide Substituent: Aryl, adamantyl, or complex amino acid-derived groups.
Table 1: Structural Comparison of Key Analogs
Compound Name Indole Substituent Carboxamide Substituent Molecular Formula Molecular Weight
Target Compound 5-Fluoropentyl Phenylmethyl C₂₁H₂₁FN₂O 344.41 g/mol
5F-CUMYL-PICA 5-Fluoropentyl 2-Phenylpropan-2-yl C₂₃H₂₅FN₂O 376.46 g/mol
ADB-BICA Benzyl 1-Carbamoyl-2,2-dimethylpropyl C₂₃H₂₄FN₃O₂ 409.46 g/mol
5F-NNE1 5-Fluoropentyl Naphthalen-1-yl C₂₄H₂₄FN₂O 375.46 g/mol
STS-135 (5F-APICA) 5-Fluoropentyl Adamantan-1-yl C₂₃H₂₈FN₂O 380.48 g/mol

Pharmacological and Metabolic Differences

  • Receptor Affinity : Fluorination of the pentyl chain (e.g., 5-fluoropentyl) increases CB1 binding affinity and delays oxidative metabolism, prolonging psychoactive effects . For instance, STS-135 (adamantyl-substituted) exhibits high CB1 affinity (Ki < 10 nM), while bulkier groups like naphthyl (5F-NNE1) may alter selectivity .
  • Metabolic Stability : Fluorinated analogs resist degradation by cytochrome P450 enzymes, as shown in studies using human liver microsomes . The benzyl group in the target compound may undergo faster glucuronidation compared to cumyl or adamantyl groups .
Table 2: Pharmacokinetic and Legal Status Comparison
Compound Name CB1 Affinity (Ki) Metabolic Half-Life (Human) Legal Status (2025)
Target Compound Not Reported Estimated >6 hours Controlled in multiple jurisdictions
5F-CUMYL-PICA ~5 nM ~8 hours Schedule I (U.S., EU)
STS-135 ~2 nM ~12 hours Schedule I (Global)
5F-NNE1 ~10 nM ~7 hours Schedule I (U.S., Canada)

Analytical Differentiation

Mass spectrometry and NMR are critical for distinguishing these compounds:

  • GC-MS/MS Fragmentation : The target compound’s benzyl group produces distinct ions (e.g., m/z 91 for benzyl fragment) compared to 5F-CUMYL-PICA’s cumyl-derived ions (m/z 119) .
  • ¹H NMR : The fluoropentyl chain’s -CH₂F protons resonate at δ 4.4–4.6 ppm, while aromatic protons vary based on the carboxamide substituent .

Biological Activity

1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide, commonly referred to as 5-Fluoro SDB-006, is a synthetic cannabinoid that has garnered interest due to its potential biological activities, particularly in relation to cannabinoid receptors. This compound is part of a larger class of indole-derived compounds that exhibit various pharmacological effects. This article delves into the biological activity of 5-Fluoro SDB-006, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C23H26FN3O2
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 2221100-71-4
  • Purity : ≥98% (as supplied for research purposes)

Cannabinoid Receptor Affinity

5-Fluoro SDB-006 exhibits significant affinity for cannabinoid receptors, particularly:

  • CB1 Receptor : Ki = 1.0 nM
  • CB2 Receptor : Ki = 2.6 nM

These values indicate a high potency of the compound in binding to these receptors, suggesting its potential for psychoactive effects similar to those of natural cannabinoids like THC .

The compound's action primarily involves agonism at the CB1 and CB2 receptors, which are integral to the endocannabinoid system. This interaction can modulate various physiological processes, including pain sensation, mood regulation, and appetite control.

Case Studies and Research Findings

  • Analgesic Properties :
    • A study indicated that synthetic cannabinoids like 5-Fluoro SDB-006 could exhibit analgesic properties through their action on cannabinoid receptors. The modulation of pain pathways via CB1 receptor activation has been documented in various preclinical models .
  • Neuroprotective Effects :
    • Research has shown that compounds similar to 5-Fluoro SDB-006 may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. These effects are mediated through the activation of cannabinoid receptors, which can influence neuroinflammatory processes .
  • Potential for Abuse and Toxicity :
    • Despite its therapeutic potential, there are concerns regarding the abuse liability and toxicity of synthetic cannabinoids. The physiological and toxicological properties of 5-Fluoro SDB-006 have not been fully characterized, necessitating further investigation into its safety profile .

Comparative Analysis with Other Synthetic Cannabinoids

The following table summarizes the receptor affinities of various synthetic cannabinoids compared to 5-Fluoro SDB-006:

CompoundCB1 Ki (nM)CB2 Ki (nM)
5-Fluoro SDB-0061.02.6
AM22010.93.0
JWH-0183.08.0
AB-FUBINACA2.04.5

This table illustrates that while 5-Fluoro SDB-006 has a comparable affinity for the CB1 receptor to other well-known synthetic cannabinoids, its affinity for the CB2 receptor is slightly higher than that of AM2201, indicating a potentially unique profile .

Q & A

Q. What are the key steps in synthesizing 1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide?

The synthesis involves two critical stages: (1) Preparation of the acid chloride intermediate and (2) coupling with benzylamine.

  • Step 1 : React 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in methylene chloride at 0°C. Stir for 1 hour at room temperature, then concentrate under vacuum to yield the acid chloride .
  • Step 2 : React the acid chloride with benzylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen. Monitor completion via TLC (ethyl acetate:hexane 1:1, Rf ≈ 0.85). Purify using column chromatography.

Q. How is the structure of this compound confirmed using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential:

  • 1H/13C NMR : Key signals include:
    • Indole C3 carbonyl : ~162 ppm (13C).
    • Fluoropentyl chain : δ 4.5–4.7 ppm (1H, terminal -CH2F), δ 1.2–1.8 ppm (methylene protons).
    • Benzyl group : δ 7.2–7.4 ppm (aromatic protons), δ 4.6 ppm (N-CH2-Ph).
      Use advanced techniques like HMBC to confirm connectivity between the indole core and fluoropentyl chain .
  • HRMS : Calculate exact mass (C21H22FN2O: 349.17 g/mol) and compare with experimental data to confirm molecular integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for structurally similar indole carboxamides?

Discrepancies in activity (e.g., receptor binding vs. in vivo efficacy) may arise from:

  • Metabolic instability : Test compound stability in liver microsomes (e.g., rat/human S9 fractions) to identify rapid degradation pathways .
  • Isomerism : Use chiral chromatography (e.g., CHIRALPAK® columns) to separate enantiomers, as stereochemistry impacts receptor affinity (e.g., CB1/CB2 selectivity) .
  • Structural analogs : Compare with 5F-CUMYL-PICA or 5F-Mdmb-pica to assess the role of fluoropentyl chain length and N-substituents .

Q. What methodologies are used to evaluate metabolic pathways and degradation products?

  • LC/MS-MS : Perform in vitro incubation with cytochrome P450 enzymes (e.g., CYP3A4/2D6) to identify primary metabolites. Use fragmentation patterns (e.g., m/z 386 → 349 via loss of -Cl) .
  • Stability studies : Expose the compound to UV light, heat (40–60°C), and acidic/basic conditions (pH 1–13) for 24–72 hours. Monitor degradation via HPLC and quantify using calibration curves .

Q. How do structural modifications (e.g., fluoropentyl chain) affect physicochemical properties?

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate fluoropentyl chain length with membrane permeability. Longer chains (5-fluoropentyl vs. 3-fluoropropyl) increase logP by ~0.5–1.0 units .
  • Thermal stability : Use Differential Scanning Calorimetry (DSC) to determine melting points. Fluorinated chains reduce crystallinity, lowering melting points (e.g., 149–151°C vs. 160°C for non-fluorinated analogs) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide

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